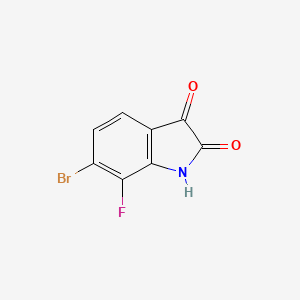
6-溴-7-氟吲哚-2,3-二酮
描述
6-Bromo-7-fluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrFNO2 . It has an average mass of 244.017 Da and a monoisotopic mass of 242.933105 Da . This compound is used as a reagent in the synthesis of electrophiles capable of targeting K-Ras oncogenes in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of 6-Bromo-7-fluoroindoline-2,3-dione consists of a bromine atom and a fluorine atom attached to an indoline ring, which is further attached to a 2,3-dione group .Physical and Chemical Properties Analysis
6-Bromo-7-fluoroindoline-2,3-dione has an average mass of 244.017 Da and a monoisotopic mass of 242.933105 Da . More specific physical and chemical properties are not detailed in the available resources.科学研究应用
除草剂开发
已经探索了6-溴-7-氟吲哚-2,3-二酮衍生物作为除草剂的潜力。具体来说,包括与6-溴-7-氟吲哚-2,3-二酮相关的邻苯二甲酰亚胺衍生物已经显示出有希望的除草活性。这些化合物,如3a(2-(4-溴-2,6-二氟苯基)异吲哚-1,3-二酮),对特定杂草表现出优秀的除草效果,并且与商业除草剂如Flumioxazin相媲美。其作用方式涉及抑制原卟啉原氧化酶,这是植物代谢中至关重要的酶(Gao et al., 2019)。
化学合成和转化
6-溴-7-氟吲哚-2,3-二酮衍生物是化学合成中有价值的中间体。例如,将6-溴-2-甲基喹啉-5,8-二酮与各种烷胺转化,得到了7-烷基氨基化合物。由于这些化合物在不同化学反应中的潜在应用和作为更复杂分子的构建块,这些化合物引起了兴趣。关键中间体如6-和7-溴-2-甲基喹啉-5,8-二酮的合成途径得到了高效的开发,展示了这些化合物在化学合成中的多功能性(Choi & Chi, 2004)。
与亲核试剂的相互作用
6-溴-7-氟吲哚-2,3-二酮衍生物与亲核试剂的相互作用一直是研究的课题。例如,从相关化合物中获得了6-溴-8-氯磺酰喹唑啉-2,4(1H,3H)-二酮,并且显示出与各种亲核试剂的有趣反应。这些反应产生了一系列具有不同取代基的衍生物,展示了该化合物的反应性和产生多样化化学实体的潜力(Kuryazov et al., 2010)。
晶体结构分析
对6-溴-7-氟吲哚-2,3-二酮衍生物的晶体结构和相互作用也是研究的焦点。了解晶体结构可以提供有关化合物的分子相互作用和稳定性的见解。例如,对特定衍生物如5-溴-1-{2-[2-(2-氯乙氧基)乙氧基]乙基}吲哚-2,3-二酮的晶体结构、Hirshfeld表面分析和DFT研究已经进行,以揭示分子相互作用和稳定性的复杂细节(Abdellaoui et al., 2019)。
安全和危害
While specific safety and hazard information for 6-Bromo-7-fluoroindoline-2,3-dione is not detailed in the available resources, general precautions include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
The primary target of 6-Bromo-7-fluoroindoline-2,3-dione is the K-Ras oncogene . The K-Ras oncogene plays a crucial role in cell growth and differentiation, and mutations in this gene are often associated with various types of cancer .
Mode of Action
6-Bromo-7-fluoroindoline-2,3-dione is used in the synthesis of electrophiles . These electrophiles are capable of targeting the K-Ras oncogene, thereby inhibiting its function
Result of Action
Given its mode of action, it can be inferred that the compound may inhibit cell growth and differentiation by targeting the k-ras oncogene .
生化分析
Biochemical Properties
6-Bromo-7-fluoroindoline-2,3-dione plays a significant role in biochemical reactions, particularly in the synthesis of electrophiles. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to target K-Ras oncogenes, which are involved in the treatment of cancer . The nature of these interactions often involves the formation of covalent bonds with specific amino acid residues in the target proteins, leading to the inhibition of their activity.
Cellular Effects
6-Bromo-7-fluoroindoline-2,3-dione has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with K-Ras oncogenes can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 6-Bromo-7-fluoroindoline-2,3-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It forms covalent bonds with specific amino acid residues in target proteins, leading to their inhibition. This compound can also modulate the activity of transcription factors, resulting in changes in gene expression . Additionally, it may interact with other biomolecules, such as DNA and RNA, to exert its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-fluoroindoline-2,3-dione can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is stable when stored in a dry, sealed container at room temperature . Over time, it may degrade, leading to changes in its efficacy and potency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of 6-Bromo-7-fluoroindoline-2,3-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth and induction of apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
6-Bromo-7-fluoroindoline-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 6-Bromo-7-fluoroindoline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and RNA to exert its effects . The distribution of this compound can also influence its efficacy and toxicity.
Subcellular Localization
6-Bromo-7-fluoroindoline-2,3-dione exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can modulate gene expression and interact with nuclear proteins . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
6-bromo-7-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVXBNHVMAAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


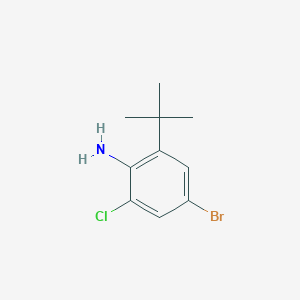


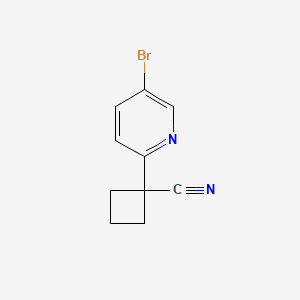
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)
![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
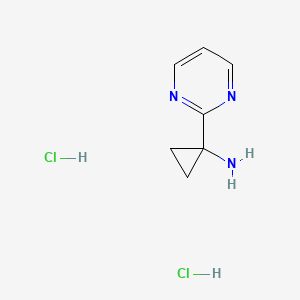
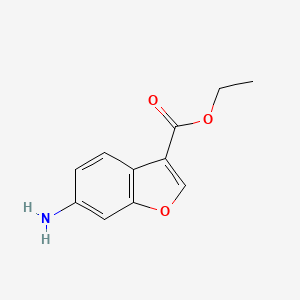

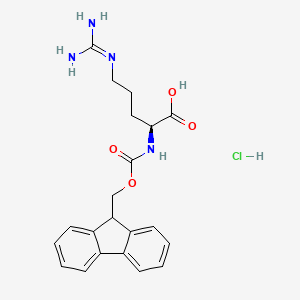

![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
